Unii-42hsp7bzsd

Description

UNII-42HSP7BZSD is a Unique Ingredient Identifier (UNII) assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring regulatory consistency and interoperability across databases .

Such compounds are often utilized in medicinal chemistry for their enzyme-inhibitory properties or as intermediates in targeted drug synthesis .

Properties

CAS No. |

250762-99-3 |

|---|---|

Molecular Formula |

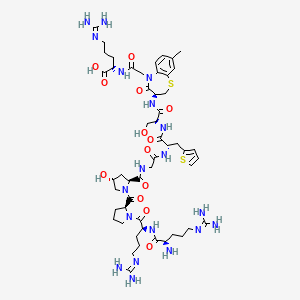

C52H79N19O13S2 |

Molecular Weight |

1242.4 g/mol |

IUPAC Name |

(2S)-2-[[2-[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-8-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C52H79N19O13S2/c1-27-12-13-36-39(19-27)86-26-35(47(81)71(36)24-41(75)64-32(49(83)84)10-4-16-62-52(58)59)68-44(78)34(25-72)67-43(77)33(21-29-7-6-18-85-29)65-40(74)22-63-45(79)38-20-28(73)23-70(38)48(82)37-11-5-17-69(37)46(80)31(9-3-15-61-51(56)57)66-42(76)30(53)8-2-14-60-50(54)55/h6-7,12-13,18-19,28,30-35,37-38,72-73H,2-5,8-11,14-17,20-26,53H2,1H3,(H,63,79)(H,64,75)(H,65,74)(H,66,76)(H,67,77)(H,68,78)(H,83,84)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t28-,30-,31+,32+,33+,34+,35-,37+,38+/m1/s1 |

InChI Key |

RMTYTPNKPSDBOG-YPTGVQRTSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(CS2)NC(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)CC(=O)NC(CCCN=C(N)N)C(=O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1)N(C(=O)[C@@H](CS2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)CC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(CS2)NC(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)CC(=O)NC(CCCN=C(N)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Arg-Arg-Pro-Hyp-Gly-Thi-Ser-BT(Me)-Arg arginyl-arginyl--prolyl-hydroxyprolyl-glycyl-thienyl-seryl-(3S)(amino)-5-(carbonylmethyl)-2,3-dihydro-8-methyl-1,5-benzodiazepin-4(5H)-one-arginine JMV 1609 JMV-1609 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-42HSP7BZSD, we analyze structurally and functionally related compounds, focusing on physicochemical properties, synthesis, and bioactivity. The following table synthesizes data from peer-reviewed characterization guidelines () and a representative boronic acid derivative (CAS 1046861-20-4) with its analogues :

| Compound | UNII/CAS | Molecular Formula | Molecular Weight | LogP<sup>1</sup> | Solubility (mg/mL) | BBB Permeability | Similarity Score |

|---|---|---|---|---|---|---|---|

| Target Compound | This compound | Not disclosed | Not disclosed | Not disclosed | Not disclosed | Not disclosed | — |

| (3-Bromo-5-chlorophenyl)boronic acid | CAS 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 2.15 (XLOGP3) | 0.24 | Yes | 0.87 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | CAS 1267729-07-0 | C₆H₄BBrCl₂O₂ | 270.27 | 2.73 (XLOGP3) | 0.18 | No | 0.79 |

| (4-Fluoro-3-iodophenyl)boronic acid | CAS 870718-08-8 | C₆H₅BFIO₂ | 265.82 | 1.98 (XLOGP3) | 0.31 | Yes | 0.71 |

<sup>1</sup>LogP values calculated using XLOGP3, a widely validated hydrophobicity metric .

Structural and Functional Insights

- Halogen Substitution : The position and type of halogen (Br, Cl, I, F) significantly influence LogP and solubility. For example, bromine and chlorine increase molecular weight and hydrophobicity, reducing aqueous solubility (e.g., 0.24 mg/mL for CAS 1046861-20-4 vs. 0.31 mg/mL for the fluoro-iodo analogue) .

- In contrast, dichloro analogues lack this property, likely due to increased polarity .

Pharmacological Profiles

- Enzyme Inhibition : Boronic acids often act as protease inhibitors (e.g., bortezomib, a proteasome inhibitor). Structural analogs with halogens may target similar enzymes but require optimization of electronic and steric properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.